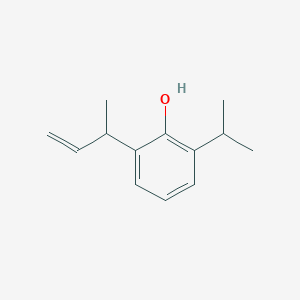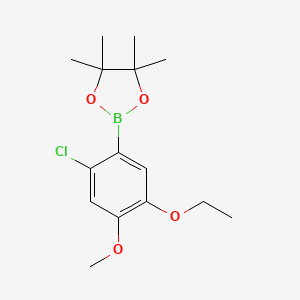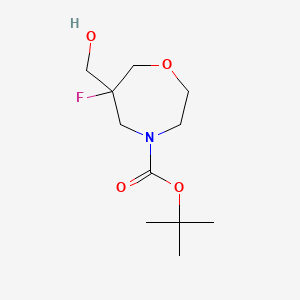![molecular formula C11H22ClN B13908950 3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13908950.png)
3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride is a chemical compound with the molecular formula C11H22ClN. It is a spirocyclic amine, which means it contains a spiro-connected bicyclic structure with an amine group. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride typically involves the reaction of a suitable precursor with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or distillation .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully monitored and controlled. The use of automated systems ensures consistent quality and yield of the product. The final product is often subjected to rigorous quality control tests to ensure its purity and efficacy .
Análisis De Reacciones Químicas
Types of Reactions
3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Azaspiro[3.5]nonane;hydrochloride: A similar spirocyclic amine with different substituents.
1-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride: Another spirocyclic amine with a different isomeric structure.
Uniqueness
3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride is unique due to its specific spirocyclic structure and the presence of the isopropyl group. This unique structure imparts specific chemical and biological properties that make it valuable in various applications .
Propiedades
Fórmula molecular |
C11H22ClN |
|---|---|
Peso molecular |
203.75 g/mol |
Nombre IUPAC |
3-propan-2-yl-2-azaspiro[3.5]nonane;hydrochloride |
InChI |
InChI=1S/C11H21N.ClH/c1-9(2)10-11(8-12-10)6-4-3-5-7-11;/h9-10,12H,3-8H2,1-2H3;1H |
Clave InChI |
DZNMFFMRXMPRFA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1C2(CCCCC2)CN1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(chloromethyl)-4-(thiophen-2-ylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13908874.png)


![1,1-Dimethylethyl 9-iodo-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B13908896.png)










